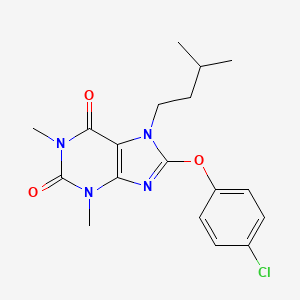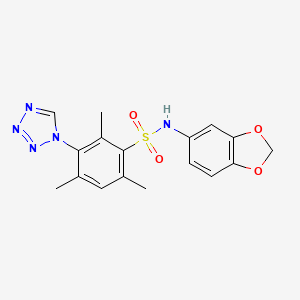![molecular formula C19H14N6 B11075139 2-(2-cyanoethyl)-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11075139.png)
2-(2-cyanoethyl)-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-CYANOETHYL)-1-(1H-IMIDAZOL-1-YL)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that features multiple functional groups, including cyano, imidazole, and pyrido[1,2-a][1,3]benzimidazole moieties. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CYANOETHYL)-1-(1H-IMIDAZOL-1-YL)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE likely involves multi-step organic reactions. Typical synthetic routes may include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Construction of the Pyrido[1,2-a][1,3]Benzimidazole Core: This may involve condensation reactions between appropriate aromatic precursors.
Final Assembly: The final compound is assembled through coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production methods would optimize these synthetic routes for large-scale manufacturing, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole or benzimidazole rings.
Reduction: Reduction reactions could target the cyano groups, converting them to amines.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
Catalysis: Compounds with imidazole and benzimidazole rings are often used as ligands in catalysis.
Material Science:
Biology and Medicine
Antimicrobial Agents: Similar compounds have shown activity against various pathogens.
Cancer Research: Potential use as inhibitors of specific enzymes involved in cancer progression.
Industry
Dye and Pigment Production: The compound’s structure may lend itself to applications in dye chemistry.
Pharmaceuticals: As a precursor or intermediate in the synthesis of more complex drugs.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with imidazole and benzimidazole rings can interact with enzymes and receptors, affecting various biochemical pathways. The cyano group may also play a role in binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2-CYANOETHYL)-1-(1H-IMIDAZOL-1-YL)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE: can be compared with other imidazole and benzimidazole derivatives.
Benzimidazole Derivatives: Known for their antimicrobial and anticancer properties.
Imidazole Derivatives: Widely used in pharmaceuticals and as catalysts.
Uniqueness
The unique combination of functional groups in 2-(2-CYANOETHYL)-1-(1H-IMIDAZOL-1-YL)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE may confer specific properties, such as enhanced binding affinity to biological targets or unique electronic properties for material science applications.
Properties
Molecular Formula |
C19H14N6 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-(2-cyanoethyl)-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C19H14N6/c1-13-14(5-4-8-20)19(24-10-9-22-12-24)25-17-7-3-2-6-16(17)23-18(25)15(13)11-21/h2-3,6-7,9-10,12H,4-5H2,1H3 |
InChI Key |
XRRXJDUPAKOBFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC#N)N4C=CN=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-4-oxo-3,4-dihydrothieno[3,4-d][1,2,3]triazine-7-carbohydrazide](/img/structure/B11075067.png)
![N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]thiophene-2-carboxamide](/img/structure/B11075072.png)
![1-(4-Fluorobenzoyl)-1-methyl-1A-(morpholinocarbonyl)-1A,9C-dihydrobenzo[F]cyclopropa[C]chromen-2(1H)-one](/img/structure/B11075076.png)
![ethyl 4-({(2Z)-3-cyclopropyl-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11075081.png)

![3-amino-8,13,13-trimethyl-12-oxa-4,6,8-triazatricyclo[8.4.0.02,7]tetradeca-1(10),2,4,6-tetraene-9-thione](/img/structure/B11075093.png)
![N-[3-cyano-6-(2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B11075098.png)


![N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-2,3,4-trimethoxybenzamide](/img/structure/B11075115.png)
![6-[(5-methyl-1,2-oxazol-3-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one](/img/structure/B11075116.png)
![2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B11075118.png)
![N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-fluorobenzamide](/img/structure/B11075124.png)
